molecular formula C10H5BrClFN2 B14134520 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine

2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine

Cat. No.: B14134520
M. Wt: 287.51 g/mol
InChI Key: JHRUJLZVEWLGGR-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C10H5BrClFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to improve yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce pyrimidine oxides .

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloropyrimidine
  • 4-Chloro-2-fluorophenylboronic acid
  • 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

2-Bromo-4-(4-chloro-2-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .

Properties

Molecular Formula

C10H5BrClFN2

Molecular Weight

287.51 g/mol

IUPAC Name

2-bromo-4-(4-chloro-2-fluorophenyl)pyrimidine

InChI

InChI=1S/C10H5BrClFN2/c11-10-14-4-3-9(15-10)7-2-1-6(12)5-8(7)13/h1-5H

InChI Key

JHRUJLZVEWLGGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NC(=NC=C2)Br

Origin of Product

United States

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